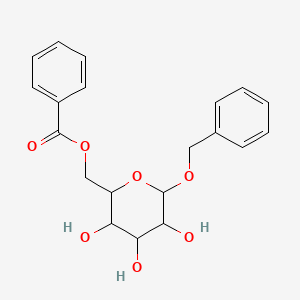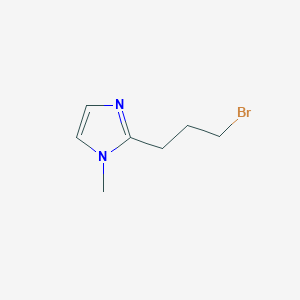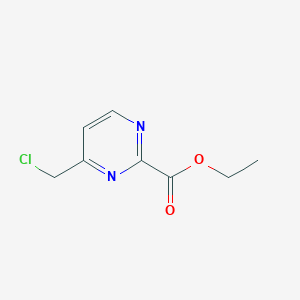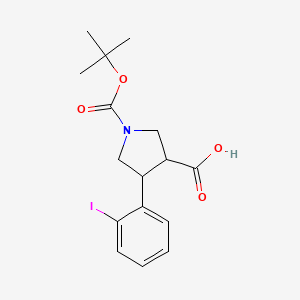
Benzyl beta-D-galactopyranoside 6-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl beta-D-galactopyranoside 6-benzoate is a chemical compound with the molecular formula C20H22O7 and a molecular weight of 374.38 g/mol It is a derivative of beta-D-galactopyranoside, where the hydroxyl group at the 6th position is esterified with a benzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl beta-D-galactopyranoside 6-benzoate typically involves the esterification of beta-D-galactopyranoside with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
Beta-D-galactopyranoside+Benzoyl chloride→Benzyl beta-D-galactopyranoside 6-benzoate+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale esterification reactions can be applied, involving the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl beta-D-galactopyranoside 6-benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield beta-D-galactopyranoside and benzoic acid.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Beta-D-galactopyranoside and benzoic acid.
Oxidation: Carboxylic acid derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl beta-D-galactopyranoside 6-benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Benzyl beta-D-galactopyranoside 6-benzoate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzoate group may enhance the compound’s binding affinity to these enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with glycosidases and other carbohydrate-processing enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl beta-D-glucopyranoside: Similar structure but with a glucose moiety instead of galactose.
Benzyl alpha-D-galactopyranoside: Similar structure but with an alpha configuration at the anomeric carbon.
Benzyl beta-D-mannopyranoside: Similar structure but with a mannose moiety.
Uniqueness
Benzyl beta-D-galactopyranoside 6-benzoate is unique due to the presence of the benzoate group at the 6th position, which can significantly alter its chemical properties and biological activity compared to other benzyl glycosides. This modification can enhance its stability, binding affinity, and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H22O7 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C20H22O7/c21-16-15(12-25-19(24)14-9-5-2-6-10-14)27-20(18(23)17(16)22)26-11-13-7-3-1-4-8-13/h1-10,15-18,20-23H,11-12H2 |
Clé InChI |
XSDPLCILVZEDFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)


![6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B12100986.png)



![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12101019.png)

![1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-methyl-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B12101026.png)
![2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide](/img/structure/B12101027.png)


